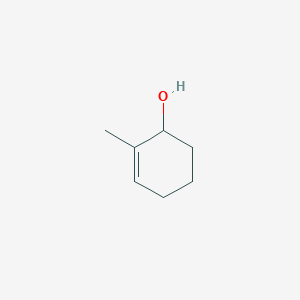

2-Methyl-2-cyclohexen-1-OL

Descripción general

Descripción

2-Methyl-2-cyclohexen-1-OL is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a boiling point of 176.8°C at 760 mmHg and a density of 0.977 g/cm³ . This compound is also known by other names such as 2-methylcyclohex-2-en-1-ol and 2-methyl-2-cyclohexenol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-2-cyclohexen-1-OL involves the reduction of 3-methyl-2-cyclohexen-1-one. This can be achieved using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction is typically carried out in a three-necked flask under a nitrogen atmosphere, with the reaction mixture being stirred and cooled in an ice bath .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be applied on a larger scale using appropriate industrial equipment and safety protocols.

Análisis De Reacciones Químicas

Oxidation to 2-Methyl-2-cyclohexen-1-one

The alcohol undergoes oxidation to form the corresponding ketone, 2-methyl-2-cyclohexen-1-one. This reaction is critical in synthetic workflows where reversible redox transformations are required.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| RuClCp(PTA)₂ in water | 2-Methyl-2-cyclohexen-1-one | Moderate | |

| Air/O₂ (uncatalyzed, prolonged) | Partial oxidation products | Low |

Mechanistic Insight : Ruthenium catalysts facilitate dehydrogenation via metal-ligand cooperativity, abstracting hydrogen from the hydroxyl group .

Isomerization and 1,3-Transposition

Under catalytic conditions, the compound undergoes structural rearrangements. Notably, the hydroxyl group migrates to adjacent positions, forming regioisomers.

| Catalysts/Conditions | Products | Selectivity | Reference |

|---|---|---|---|

| [RuCp(OH₂)(PTA)₂]⁺ in water | 1-Methyl-2-cyclohexen-1-ol | High | |

| Acidic or thermal conditions | Mixture of cyclohexenol isomers | Low |

Key Observation : Aqueous environments favor 1,3-transposition, while anhydrous conditions suppress this pathway .

Etherification

In polar protic solvents, the alcohol participates in nucleophilic substitution to form ether derivatives.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol, RT | Self-etherification | 1-Methyl-3-methoxycyclohexene | 20-30% | |

| Biphasic water/cyclohexane | None (spontaneous) | Cyclohexyl methyl ether | Trace |

Limitation : Tertiary alcohol geometry hinders efficient SN2 mechanisms, favoring elimination over substitution .

Catalytic Reduction and Hydrogenation

While the compound itself is an alcohol, its unsaturated bond can undergo hydrogenation to yield saturated derivatives.

| Conditions | Catalysts | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | 2-Methylcyclohexanol | Not quantified | |

| NaBH₄ in methanol (reverse rxn) | 2-Methyl-2-cyclohexen-1-one | 95% (reverse oxidation) |

Note : Reduction of the double bond is less explored due to competing reactivity at the hydroxyl group .

Acid-Catalyzed Dehydration

Under acidic conditions, the alcohol undergoes dehydration, though the existing double bond complicates product distribution.

| Conditions | Reagents | Major Product | Reference |

|---|---|---|---|

| H₂SO₄, heat | Conjugated dienes | Not characterized |

Challenge : Steric hindrance from the methyl group directs elimination regioselectivity, but side reactions dominate .

Critical Analysis of Reaction Dynamics

-

Steric Effects : The methyl group adjacent to the hydroxyl sterically shields the alcohol, limiting nucleophilic attack and favoring elimination or rearrangement .

-

Solvent Dependence : Water enhances transposition and etherification, while anhydrous methanol stabilizes the native structure .

-

Catalytic Efficiency : Ruthenium-based systems achieve higher turnover numbers (TONs) compared to traditional acid/base catalysts .

This compound’s reactivity profile underscores its utility in synthesizing complex cyclic ethers and ketones, though challenges in controlling regioselectivity persist.

Aplicaciones Científicas De Investigación

2-Methyl-2-cyclohexen-1-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-cyclohexen-1-OL involves its interaction with various molecular targets and pathways. For example, it can undergo keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms. This tautomerism is influenced by the presence of α-hydrogens and the stability of the resulting enolate ion .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methylcyclohexanol

- 2-Cyclohexen-1-ol

- 3-Methyl-2-cyclohexen-1-ol

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo keto-enol tautomerism also adds to its distinct chemical behavior .

Actividad Biológica

2-Methyl-2-cyclohexen-1-OL, also known as 5-isopropenyl-2-methyl-2-cyclohexen-1-ol, is a cyclic allylic alcohol that has gained attention for its potential biological activities. This compound is structurally characterized by a cyclohexene ring with a hydroxyl group and an isopropenyl substituent. Its biological activity has been explored in various studies, particularly in the context of antimicrobial, anti-inflammatory, and immunomodulatory effects.

- Chemical Formula: C10H16O

- Molecular Weight: 152.2334 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various experimental approaches, including in vitro assays and animal models. Key findings from recent studies are summarized below:

Antimicrobial Activity

A study highlighted the effectiveness of this compound against several pathogenic bacteria. The compound exhibited significant inhibitory effects on the growth of Pectobacterium carotovorum and Dickeya solani, suggesting its potential use as a natural antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This makes it a candidate for therapeutic applications in inflammatory diseases.

Immunomodulatory Properties

The compound has also been studied for its immunomodulatory effects. It has been reported to enhance immune responses in certain contexts, indicating its potential utility in developing immunostimulatory agents .

Table: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Study : The study conducted by Ashmawy et al. demonstrated that the application of phenolic compounds, including this compound, significantly reduced the viability of pathogenic bacteria in vitro. The mechanism was suggested to involve disruption of bacterial cell membranes and inhibition of enzyme activity .

- Inflammation Modulation : In another investigation, it was found that this compound could reduce levels of pro-inflammatory markers in animal models subjected to induced inflammation. This effect was attributed to its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

- Immunostimulatory Effects : A recent pharmacological study explored the multitarget mechanisms of essential oils containing this compound, revealing its capacity to interact with multiple biological targets involved in immune regulation .

Propiedades

IUPAC Name |

2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONAYYKXZPCZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306221 | |

| Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-30-7 | |

| Record name | 2-Methyl-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.